molecular formula C15H17NO B13526164 1-Naphthyl 4-piperidinyl ether

1-Naphthyl 4-piperidinyl ether

Cat. No.: B13526164
M. Wt: 227.30 g/mol
InChI Key: KXEJLUAGLBQHLO-UHFFFAOYSA-N
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Description

1-Naphthyl 4-piperidinyl ether is a synthetic compound that belongs to the class of organic compounds known as naphthalenes. It is characterized by the presence of a naphthalene ring bonded to a piperidine ring through an ether linkage. This compound is commonly used in scientific research due to its diverse biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthyl 4-piperidinyl ether typically involves the reaction of 1-naphthol with 4-piperidinol in the presence of a suitable dehydrating agent. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation. Common dehydrating agents include thionyl chloride or phosphorus oxychloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium or rhodium can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthyl 4-piperidinyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form naphthoquinone derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium or rhodium catalysts can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium or rhodium catalysts.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-Naphthyl 4-piperidinyl ether has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Naphthyl 4-piperidinyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

    1-Naphthyl 4-piperidinyl ether hydrochloride: A hydrochloride salt form with similar properties and applications.

    Naphthyl piperidine derivatives: Compounds with variations in the substitution pattern on the naphthalene or piperidine rings.

Uniqueness: this compound is unique due to its specific ether linkage between the naphthalene and piperidine rings, which imparts distinct chemical and biological properties. This structural feature allows for targeted interactions with molecular targets, making it a valuable tool in scientific research .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4-naphthalen-1-yloxypiperidine

InChI

InChI=1S/C15H17NO/c1-2-6-14-12(4-1)5-3-7-15(14)17-13-8-10-16-11-9-13/h1-7,13,16H,8-11H2

InChI Key

KXEJLUAGLBQHLO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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